New Inhibitor Drug Combination for Rare Form of Cancer
Waldenström macroglobulinemia (WM) is a type of non-Hodgkin lymphoma. Another name for WM is lymphoplasmacytic lymphoma. It is a rare blood cell cancer characterized by an excess of abnormal white blood cells called lymphoplasmacytic cells in the bone marrow. WM cells make large amounts of a certain type of antibody (immunoglobulin M, or IgM), which is known as a macroglobulin. Each antibody (protein) made by the WM cells is the same, so it is called a monoclonal protein, or just an M protein. The buildup of this M protein in the body can lead to many of the symptoms of WM, including excess bleeding, problems with vision, and nervous system problems. Waldenström macroglobulinemia usually begins in a person's sixties and is a slow-growing (indolent) cancer. Some affected individuals have elevated levels of IgM and lymphoplasmacytic cells but no symptoms of the condition. It can be several years before this form of the condition progresses to the symptomatic form. There has been no known cure and only one FDA-approved treatment (ibrutinib) which makes it challenging to treat WM patients.
Researchers at the University of New Hampshire took the novel approach of exploring ways to target specific cell proteins that control the expression of cancer-related genes using inhibitors, or drugs, that were effective in reducing the growth of the cancer cells and when combined with a third drug were even more successful in killing the WM cancer cells which could lead to more treatment options. In their study, just published in the journal Epigenomics, the research team focused on the epigenetic regulation of WM cancer cells. Changes in the epigenetic pattern of chromatin can cause altered expression of cancer-related genes and lead to tumorigenicity. Therefore, targeting epigenetic modulators by small molecule inhibitors to restore epigenetic homeostasis can be very effective in fighting cancer. The researchers focused on two proteins, bromodomain, and extra terminal (BET), which are epigenetic readers. BET proteins have been shown to be involved in pathological conditions including cancer. Drugs that inhibit these proteins can block gene expression that regulates cancer cells by slowing and stopping their growth.
In the study, treatment of WM cells with two BET inhibitors, iBET or JQ1, reduces cell proliferation in a dose-dependent manner, even in the presence of the tumor microenvironment. Consistent with the reduction in cell proliferation, they found a reduction of MYC mRNA and protein expression following iBET/JQ1 treatment. While the dose-dependent effect was significant for both drugs, JQ-1 showed the strongest inhibitory effect with 70% reduction in cell proliferation at the highest dose. The researchers added three different drugs, venetoclax, panobinostat, and ibrutinib, one at a time in combination with the BET inhibitors ((JQ-1 and I-BET-762). combined treatment of WM cells with JQ1 and panobinostat induced more cell death with a very low dose of panobinostat.
Taken together, these results suggest that BET inhibitors may provide therapeutic efficacy in WM by targeting cell growth, and in combination with panobinostat, may provide efficacy by targeting cell viability. These studies lay the foundation for the investigation of these drugs in WM patients.
BenchChem provides the compounds used in the study and other related products for non-human research use.
Compound | More information |
---|---|
Panobinostat | https://www.benchchem.com/product/B548068 |
Ibrutinib | https://www.benchchem.com/product/B547902 |
Birabresib | https://www.benchchem.com/product/B547896 |
Apabetalone | https://www.benchchem.com/product/B519083 |
Vorinostat | https://www.benchchem.com/product/B548269 |
Belinostat | https://www.benchchem.com/product/B520710 |
Entinostat | https://www.benchchem.com/product/B548371 |